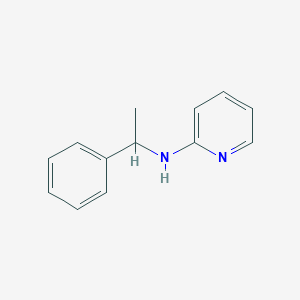

N-(1-phenylethyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-phenylethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 81936-48-3 . It has a molecular weight of 198.27 and its IUPAC name is N-(1-phenylethyl)-2-pyridinamine . The physical form of this compound is oil .

Molecular Structure Analysis

The crystal structure analyses of a family of these compounds illustrate the delicate interplay between molecular conformation and intermolecular interactions in determining the packing arrangements .Chemical Reactions Analysis

The effects of a series of small structural changes to “this compound” on its solid state non-linear optical properties, including the phenomenon of rotating dielectric axes, have been investigated .Physical and Chemical Properties Analysis

“this compound” has a melting point of 91-92 degrees Celsius . It is stored at room temperature and its physical form is oil .科学的研究の応用

Non-linear Optical Material Properties

A study by Langley et al. (2001) explored the non-linear optical properties of derivatives of N-(1-phenylethyl)pyridin-2-amine. They investigated the effects of small structural changes on these properties, revealing the importance of molecular conformation and intermolecular interactions in determining the packing arrangements of these compounds (Langley et al., 2001).

Synthesis of Key Intermediates

Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. The process involved an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

Crystal Structure in Zinc Complexes

Nguyen and Jeong (2010) studied the crystal structure of a complex formed by the reaction of N-[(S)-1-phenylethyl]-N-[1-(2-pyridinyl)methyl]amine with Zn(ClO4)2. This study revealed that the zinc metal is ligated by two ligands in a distorted tetrahedral fashion, providing insights into the coordination chemistry of such complexes (Nguyen & Jeong, 2010).

Formation of Heterocyclic Aromatic Amines

Zöchling and Murkovic (2002) identified phenylacetaldehyde and 2-phenylethylamine as key intermediates in the formation of PhIP, a heterocyclic aromatic amine found in cooked food. This research contributes to understanding the mechanisms of formation of mutagens in food (Zöchling & Murkovic, 2002).

General Synthesis of 2-Aminopyridines

Londregan et al. (2010) presented a general and facile one-pot amination procedure for synthesizing 2-aminopyridines, highlighting the versatility of this method in producing a variety of amines and heterocyclic-N-oxides (Londregan et al., 2010).

Nickel Compounds with Aminoalkyl Substituents

Groux and Zargarian (2003) investigated indenyl ligands bearing different aminoalkyl substituents to prepare nickel complexes. Their findings provided insights into the dynamic processes involving reversible coordination of pendant amine moieties to the nickel center (Groux & Zargarian, 2003).

Copper(I) Complexes with Novel Bidentate Iminopyridine Ligands

Dehghanpour et al. (2007) synthesized new ligands and their corresponding copper(I) complexes, contributing to our understanding of coordination chemistry and redox behavior in such systems (Dehghanpour et al., 2007).

Safety and Hazards

特性

IUPAC Name |

N-(1-phenylethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMJPDCLGWNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)

![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)